Cas no 88398-85-0 (methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate)

Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a versatile pyrazole derivative widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its key advantages include a stable pyrazole core with reactive functional groups, enabling efficient derivatization for the development of biologically active compounds. The chloro and ester substituents enhance its reactivity in cross-coupling and nucleophilic substitution reactions. This compound exhibits high purity and consistent performance, making it suitable for precise synthetic applications. Its structural features contribute to its utility in constructing complex heterocyclic frameworks, supporting research in medicinal chemistry and crop protection.
methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate structure
88398-85-0 structure
Product name:methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
CAS No:88398-85-0
MF:C6H7ClN2O2
MW:174.584980249405
MDL:MFCD12405565
CID:706924
PubChem ID:13364386

methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester
    • 1H-Pyrazole-4-carboxylicacid, 5-chloro-1-methyl-, methyl ester
    • Methyl 5-Chloro-1-methylpyrazole-4-carboxylate
    • Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (ACI)
    • 5-Chloro-1-methylpyrazole-4-carboxylic acid methyl ester
    • Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
    • Methyl5-chloro-1-methyl-1H-pyrazole-4-carboxylate
    • 88398-85-0
    • 1H-Pyrazole-4-carboxylicacid,5-chloro-1-methyl-,methyl ester
    • W15316
    • DTXSID501226686
    • MFCD12405565
    • AS-68544
    • EN300-225135
    • SCHEMBL9204354
    • SY205671
    • 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-methyl-, methyl ester
    • AKOS024056710
    • methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
    • MDL: MFCD12405565
    • Inchi: 1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3
    • InChI Key: GXCHZTZQQJQKAN-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(Cl)N(C)N=C1)OC

Computed Properties

  • Exact Mass: 174.0196052g/mol
  • Monoisotopic Mass: 174.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1Ų
  • XLogP3: 1

methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-225135-0.25g
methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0 95%
0.25g
$282.0 2024-06-20
Enamine
EN300-225135-0.1g
methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0 95%
0.1g
$197.0 2024-06-20
TRC
B498433-100mg
methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0
100mg
$ 340.00 2022-06-07
Aaron
AR01ANJS-250mg
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0 95%
250mg
$413.00 2025-02-09
Enamine
EN300-225135-10g
methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0
10g
$4615.0 2023-09-15
A2B Chem LLC
AV75596-1mg
Methyl 5-chloro-1-methyl-1h-pyrazole-4-carboxylate
88398-85-0 95
1mg
$73.00 2023-12-29
A2B Chem LLC
AV75596-5g
Methyl 5-chloro-1-methyl-1h-pyrazole-4-carboxylate
88398-85-0 95%
5g
$1620.00 2024-04-19
abcr
AB512357-250mg
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate; .
88398-85-0
250mg
€348.00 2025-03-19
Aaron
AR01ANJS-500mg
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
88398-85-0 95%
500mg
$637.00 2025-02-09
A2B Chem LLC
AV75596-100mg
Methyl 5-chloro-1-methyl-1h-pyrazole-4-carboxylate
88398-85-0 95%
100mg
$185.00 2023-12-29

methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide
Reference
Synthesis of halosulfuron-methyl via selective chlorination at the 3- and/or 5-position of pyrazole-4-carboxylates
Morimoto, Katsushi; et al, Journal of Heterocyclic Chemistry, 1997, 34(2), 537-540

Synthetic Circuit 2

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
Pyrazolesulfonylurea derivatives
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Pyrazolesulfonylurea derivatives
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Urea
1.3 Catalysts: Sulfur dioxide Solvents: Carbon tetrachloride
Reference
Synthesis of 5-chloropyrazoles by chlorodediazoniation with sulfur dioxide
Yamamoto, Susumu; et al, Journal of Heterocyclic Chemistry, 1991, 28(6), 1545-7

Synthetic Circuit 5

Reaction Conditions
Reference
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Raw materials

methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:88398-85-0)methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
A1187036
Purity:99%
Quantity:1g
Price ($):533.0